molecular formula C13H17N5 B6441324 N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640934-58-1

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6441324
CAS No.: 2640934-58-1
M. Wt: 243.31 g/mol
InChI Key: GQSYWKXPXCJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the imidazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the pyrimidine or imidazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine or imidazole rings.

Scientific Research Applications

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: As a kinase inhibitor, it has potential therapeutic applications in treating diseases such as cancer.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: A pyrimidine derivative with kinase inhibitory activity.

    This compound analogs: Compounds with similar structures but different substituents on the imidazole or pyrimidine rings.

Uniqueness

This compound is unique due to its specific combination of a cyclopentyl group, a methyl-imidazole moiety, and a pyrimidine core. This unique structure contributes to its specific binding affinity and selectivity for certain kinases, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYWKXPXCJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.